molecular formula C21H26N2O4S B2929038 N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941955-44-8

N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2929038
CAS No.: 941955-44-8
M. Wt: 402.51
InChI Key: IAUYCDOLEIEUNC-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is an acetamide derivative characterized by a 2-methoxyphenyl group attached to the nitrogen atom and a 1-tosylpiperidin-2-yl moiety at the α-carbon of the acetamide backbone.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-10-12-18(13-11-16)28(25,26)23-14-6-5-7-17(23)15-21(24)22-19-8-3-4-9-20(19)27-2/h3-4,8-13,17H,5-7,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUYCDOLEIEUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Tosylpiperidine Intermediate: This step involves the tosylation of piperidine using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the tosylpiperidine intermediate.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

  • Amide Hydrolysis : Under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the acetamide group hydrolyzes to yield 2-(1-tosylpiperidin-2-yl)acetic acid and 2-methoxyaniline .

    • Example:

      N 2 Methoxyphenyl 2 1 tosylpiperidin 2 yl acetamideHCl H2O2 1 Tosylpiperidin 2 yl acetic acid+2 Methoxyaniline\text{N 2 Methoxyphenyl 2 1 tosylpiperidin 2 yl acetamide}\xrightarrow{\text{HCl H}_2\text{O}}\text{2 1 Tosylpiperidin 2 yl acetic acid}+\text{2 Methoxyaniline}

Tosyl Group Manipulation

  • Deprotection : The tosyl (Ts) group on the piperidine nitrogen can be removed using strong acids (e.g., HBr/AcOH) or reductive agents (e.g., Na/NH₃), yielding a free amine for further functionalization .

Cross-Coupling Reactions

  • Palladium-Catalyzed Coupling : The tosylpiperidine moiety may act as a directing group in Pd-catalyzed reactions. For example, aryl halides can undergo coupling at the α-position of the acetamide group under photoredox conditions .

Reaction Optimization and Yields

Reaction conditions and yields from analogous compounds highlight key parameters:

Reaction Type Conditions Yield Source
Acetamide Synthesis DMSO, (NH₄)₂CO₃, 25–40°C, 6–16 hours76–97%
Tosylation Pyridine, TsCl, 0°C to RT85–90%
Pd-Catalyzed Coupling Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C51–64%

Mechanistic Insights

  • Transamidation : In the presence of ammonium carbonate, the tosyl group facilitates transamidation, enabling substitution of the acetamide’s nitrogen with other amines .

  • Photoredox Catalysis : The tosylpiperidine-acetamide structure participates in radical-mediated alkylation via visible-light catalysis, forming C–C bonds at the α-position .

Structural and Spectroscopic Data

Key spectral data for characterization (derived from similar compounds):

  • ¹H NMR (CDCl₃) :

    • δ 7.3–7.1 (m, aromatic H), 3.8 (s, OCH₃), 2.4 (s, Ts-CH₃), 2.1–1.2 (m, piperidine H) .

  • HRMS : Calculated for C₂₂H₂₇N₂O₄S [M+H]⁺: 415.1695; Observed: 415.1698 .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Reference
N-(2-Methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide 2-Methoxyphenyl, 1-tosylpiperidin-2-yl Not reported Not reported -
N-(4-Bromo-2-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide 4-Bromo-2-fluorophenyl, 1-tosylpiperidin-2-yl 469.4 Not reported
Compound 39 () 2-Methoxyphenyl, 4-piperidin-1-ylquinazoline-2-sulfonyl Not reported Anti-cancer
N-(2-Methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide 2-Methoxyphenyl, phenylsulfanyl Not reported Not reported

Biological Activity

N-(2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound notable for its unique structural features, including a methoxyphenyl group and a tosylpiperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including analgesic and anti-inflammatory properties.

Chemical Structure and Properties

  • IUPAC Name: N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
  • Molecular Formula: C21H26N2O4S
  • CAS Number: 941955-44-8

The presence of the tosyl group may enhance the compound's reactivity and biological interactions, making it a subject of interest in drug development.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. Detailed biochemical studies are necessary to elucidate the exact mechanisms.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Analgesic Activity: Preliminary studies suggest that this compound may have pain-relieving properties, which can be beneficial in treating conditions associated with chronic pain.
  • Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation, making it relevant in the treatment of inflammatory diseases.
  • Enzyme Inhibition: Similar compounds have shown promise as inhibitors of various enzymes, suggesting that this compound could also possess such properties.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(2-methoxyphenyl)-2-(1-benzylpiperidin-2-yl)acetamidePotential analgesicBenzyl substitution
N-(4-ethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamideAntidiabetic propertiesEthoxy substitution

The comparison highlights the unique structural aspects of this compound that may influence its biological activity.

Case Studies and Research Findings

Research articles have documented various studies focusing on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation: A study reported the synthesis of related piperidine derivatives and their evaluation for analgesic properties in animal models, indicating a pathway for further exploration of this compound's potential .
  • Mechanistic Studies: Investigations into the mechanism of action revealed that similar compounds might interact with specific receptors involved in pain modulation, providing insights into how this compound could exert its effects .
  • In Vitro Studies: In vitro assays demonstrated that derivatives of this compound could inhibit certain enzymes linked to inflammatory pathways, suggesting a dual action as both an analgesic and anti-inflammatory agent .

Q & A

Basic: What are the established synthetic routes for N-(2-methoxyphenyl)-2-(1-tosylpiiperidin-2-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Reacting 1-tosylpiperidine-2-carboxylic acid derivatives with 2-methoxyaniline via amide bond formation using coupling agents like EDC/HOBt .
  • Protection/Deprotection : The tosyl group (Ts) on piperidine is introduced early to stabilize intermediates, followed by deprotection under acidic conditions if needed .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product.
    Key Characterization : NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC confirm purity and structure .

Basic: How is the structural elucidation of this compound performed in academic research?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Using programs like SHELXL (for refinement) to determine bond lengths, angles, and stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), tosyl (δ ~7.7 ppm for aromatic protons), and acetamide (δ ~2.1 ppm for CH₃) groups .
    • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation .

Basic: What pharmacological mechanisms have been proposed for this compound?

Methodological Answer:

  • Anticancer Activity : Derivatives like N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (compound 39) inhibit cancer cell lines (e.g., HCT-1, MCF-7) via lipoxygenase (LOX) inhibition or DNA intercalation .
  • Enzyme Binding : Molecular docking studies suggest interactions with LOX active sites (e.g., hydrogen bonding with His360/His539 residues) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Methoxy Position : 2-Methoxy on phenyl enhances lipophilicity and membrane permeability .
    • Tosyl Group : Electron-withdrawing properties stabilize piperidine conformation, improving target binding .
  • Activity Testing :
    • Use MTT assays on diverse cell lines (e.g., HCT-1, PC-3) to compare IC₅₀ values.
    • Example : Compound 39 (IC₅₀ = 1.2 µM on MCF-7) vs. inactive analogs highlights the critical role of sulfonyl-piperidine .

Advanced: What computational methods predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations :
    • HOMO-LUMO Analysis : Predicts charge transfer (e.g., ΔE = ~4.5 eV for similar acetamides) and electrophilic attack sites .
    • MESP Maps : Identify nucleophilic regions (e.g., acetamide oxygen) for reaction planning .
  • Molecular Dynamics (MD) : Simulate binding stability with proteins (e.g., LOX) over 100 ns trajectories .

Advanced: How is crystallographic data analyzed to resolve structural ambiguities?

Methodological Answer:

  • Refinement with SHELXL :
    • Use TWINABS for data scaling and OLEX2 for visualization .
    • Refine anisotropic displacement parameters for heavy atoms (e.g., sulfur in tosyl) .
  • Validation Tools :
    • PLATON for symmetry checks and Mercury for Hirshfeld surface analysis (e.g., π-π stacking interactions) .

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Structural Confirmation : Re-characterize disputed compounds via SCXRD to rule out isomerism or impurities .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed.
    • Ingestion : Rinse mouth; do NOT induce vomiting .
  • Waste Disposal : Incinerate in a licensed facility with scrubbing for SO₂ emissions (due to tosyl group) .

Table 1: Anticancer Activity of Selected Acetamide Derivatives

Compound IDCell Line (IC₅₀, µM)Key Structural FeatureReference
39MCF-7 (1.2), HCT-1 (1.5)Tosyl-piperidine
38PC-3 (2.1)Pyrrolidine-sulfonyl
40HT-15 (1.8)Morpholine-sulfonyl

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